Cas no 1016521-35-9 (N-(3-fluoro-4-methylphenyl)-3-oxobutanamide)

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide structure
1016521-35-9 structure
商品名:N-(3-fluoro-4-methylphenyl)-3-oxobutanamide
CAS番号:1016521-35-9
MF:C11H12FNO2
メガワット:209.216886520386
CID:4566826

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide 化学的及び物理的性質

名前と識別子

    • N-(3-Fluoro-4-methylphenyl)-3-oxobutanamide
    • N-(3-Fluoro-4-methylphenyl)-3-oxobutanamide (ACI)
    • N-(3-fluoro-4-methylphenyl)-3-oxobutanamide
    • インチ: 1S/C11H12FNO2/c1-7-3-4-9(6-10(7)12)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15)
    • InChIKey: IVTGLADPDUNMET-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC(C)=O)NC1C=C(F)C(C)=CC=1

計算された属性

  • せいみつぶんしりょう: 209.085207g/mol
  • どういたいしつりょう: 209.085207g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 209.22g/mol
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 46.2Ų

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F594438-50mg
N-(3-Fluoro-4-methylphenyl)-3-oxobutanamide
1016521-35-9
50mg
$ 135.00 2022-06-04
TRC
F594438-5mg
N-(3-Fluoro-4-methylphenyl)-3-oxobutanamide
1016521-35-9
5mg
$ 50.00 2022-06-04
TRC
F594438-10mg
N-(3-Fluoro-4-methylphenyl)-3-oxobutanamide
1016521-35-9
10mg
$ 65.00 2022-06-04

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide 関連文献

Related Articles

N-(3-fluoro-4-methylphenyl)-3-oxobutanamideに関する追加情報

Comprehensive Analysis of N-(3-fluoro-4-methylphenyl)-3-oxobutanamide (CAS 1016521-35-9): Properties, Applications, and Research Insights

N-(3-fluoro-4-methylphenyl)-3-oxobutanamide (CAS 1016521-35-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This fluorinated aromatic amide derivative combines a 3-oxobutanamide backbone with a 3-fluoro-4-methylphenyl substituent, offering distinct reactivity and potential bioactivity. Researchers are increasingly exploring its role as a metabolic intermediate or precursor molecule in synthetic pathways.

The compound's molecular structure features a keto-amide functional group, which contributes to its polarity and hydrogen-bonding capacity. This characteristic makes it particularly interesting for drug discovery applications, where such moieties often influence pharmacokinetic properties. Recent studies suggest potential utility in developing targeted therapies, though comprehensive clinical data remains limited. The fluoro-methyl substitution pattern on the aromatic ring may enhance membrane permeability, a hot topic in current medicinal chemistry research.

From a synthetic chemistry perspective, 1016521-35-9 serves as a valuable building block for more complex molecular architectures. Its β-ketoamide moiety participates in various condensation reactions, making it useful for constructing heterocyclic compounds—a key focus area in modern pharmaceutical development. The fluorine atom's presence adds another dimension of reactivity, particularly in nucleophilic aromatic substitution reactions that are trending in green chemistry applications.

Analytical characterization of N-(3-fluoro-4-methylphenyl)-3-oxobutanamide typically involves advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, which are frequently searched topics among chemistry professionals. The compound's stability profile shows promise for scale-up processes, an important consideration for industrial applications. Recent patent literature indicates growing interest in its derivatives for crop protection formulations, aligning with the agricultural sector's demand for novel bioactive compounds.

In material science applications, the 1016521-35-9 compound has shown potential as a monomer precursor for specialty polymers. Its ability to form hydrogen-bonded networks makes it interesting for developing functional materials with tailored properties—a rapidly evolving field that combines organic synthesis with nanotechnology. These applications respond to the increasing market need for high-performance materials in electronics and coatings industries.

Quality control protocols for N-(3-fluoro-4-methylphenyl)-3-oxobutanamide emphasize rigorous purity assessment, typically requiring ≥98% purity for research applications. The compound's storage conditions (generally 2-8°C under inert atmosphere) and handling precautions are frequently queried topics in scientific forums. Analytical methods development for this compound often focuses on HPLC method optimization, reflecting the broader industry shift toward analytical quality by design principles.

Emerging research directions explore the compound's potential in enantioselective synthesis, particularly as a chiral auxiliary or resolving agent. This aligns with the pharmaceutical industry's growing emphasis on stereochemically pure compounds. The fluoro-methyl aromatic system may also find applications in PET radiopharmaceuticals development, though this requires further investigation—a topic generating significant discussion in radiochemistry circles.

From an environmental standpoint, preliminary biodegradation studies suggest that 1016521-35-9 follows typical degradation pathways for aromatic amides, though comprehensive ecotoxicological data remains an active research area. This responds to increasing regulatory and public interest in green chemistry metrics and environmental impact assessment of chemical substances—subjects frequently searched in relation to new compounds.

The commercial availability of N-(3-fluoro-4-methylphenyl)-3-oxobutanamide from specialty chemical suppliers has expanded in recent years, with custom synthesis options becoming more prevalent. This reflects broader market trends toward tailor-made intermediates for research and development. Pricing structures and bulk procurement options are common search queries associated with this compound, indicating growing industrial interest beyond academic research.

Future research directions for CAS 1016521-35-9 may explore its potential in catalysis applications or as a ligand in metal-organic frameworks (MOFs)—both cutting-edge areas in materials science. The compound's structural versatility and modifiable functional groups position it as a promising candidate for these advanced applications, which are currently trending in scientific literature and conference discussions.

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